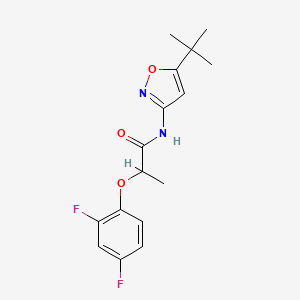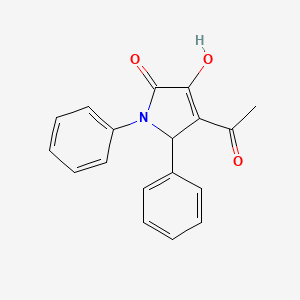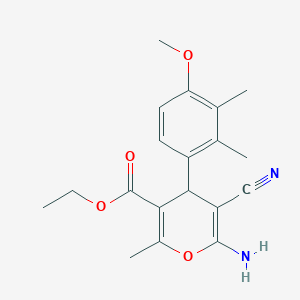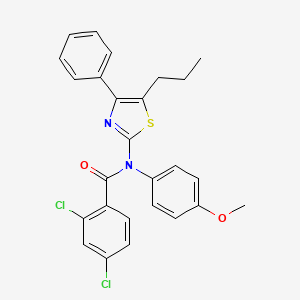![molecular formula C16H15Cl2O3P B4926094 2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
2-[bis(4-chlorophenyl)phosphoryl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(4-chlorophenyl)phosphoryl]butanoic acid, commonly known as Clenbuterol, is a beta-2 adrenergic agonist that is used as a bronchodilator in the treatment of asthma. It is also used as a performance-enhancing drug in the sports industry due to its anabolic and thermogenic properties. Clenbuterol has been a topic of interest for scientists due to its various physiological effects and potential applications in research.
Mecanismo De Acción
Clenbuterol acts as a beta-2 adrenergic agonist, which means it binds to beta-2 adrenergic receptors in the body. This leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). Increased cAMP levels lead to the activation of protein kinase A, which then activates various downstream signaling pathways. These signaling pathways lead to the various physiological effects of Clenbuterol, including bronchodilation, anabolic effects on skeletal muscle, and thermogenesis.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have various biochemical and physiological effects on the body. It has been shown to increase protein synthesis and decrease protein degradation in skeletal muscle, leading to an increase in muscle mass. Clenbuterol has also been shown to increase the metabolic rate, leading to an increase in thermogenesis and fat loss. In addition, it has been shown to have bronchodilatory effects, making it useful in the treatment of asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clenbuterol has various advantages and limitations for use in lab experiments. Its anabolic effects make it useful in the study of muscle wasting diseases and the development of new treatments. Its thermogenic effects make it useful in the study of obesity and metabolic disorders. However, its use in lab experiments is limited by its potential side effects and the need for careful dosing and monitoring.
Direcciones Futuras
There are many potential future directions for research on Clenbuterol. One area of interest is its potential use in the treatment of heart failure, as it has been shown to improve cardiac function and reduce cardiac fibrosis. Another area of interest is its potential use in the treatment of muscle wasting diseases, as its anabolic effects could be useful in promoting muscle growth. Additionally, further research could be done on the mechanisms of action of Clenbuterol and its downstream signaling pathways.
Métodos De Síntesis
Clenbuterol can be synthesized through various methods, including the reaction of 4-chlorobenzyl cyanide with phosphorus oxychloride, followed by the reaction with butyric acid. Another method involves the reaction of 4-chlorobenzyl alcohol with phosphorus oxychloride, followed by the reaction with butyric acid.
Aplicaciones Científicas De Investigación
Clenbuterol has been extensively studied for its potential applications in scientific research. It has been shown to have anabolic effects on skeletal muscle, which can be useful in the treatment of muscle wasting diseases. Clenbuterol has also been studied for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function and reduce cardiac fibrosis.
Propiedades
IUPAC Name |
2-bis(4-chlorophenyl)phosphorylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2O3P/c1-2-15(16(19)20)22(21,13-7-3-11(17)4-8-13)14-9-5-12(18)6-10-14/h3-10,15H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKLIXQMIKTKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)P(=O)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bis(4-chlorophenyl)phosphorylbutanoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4926022.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)


![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)

![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)